
2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a trifluoromethyl group and a styryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The process involves the formation of oxazolines, which are then oxidized to oxazoles using commercial manganese dioxide . The reaction conditions are generally mild, and the reactions can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. The use of flow reactors allows for better control over reaction conditions and improved safety profiles. The reagents are introduced into the reactor in a controlled manner, and the product is continuously collected, which enhances the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl and styryl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Lithium aluminum hydride is used for the reduction of oxazole derivatives.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the oxazole ring can interact with various enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Trifluoromethyl-oxazole-4-carboxylic acid: This compound is similar in structure but lacks the styryl group.
4-Oxazolecarboxylic acid: This compound has a similar oxazole ring but does not have the trifluoromethyl or styryl groups.
(E)-4-methyl-2-(4-(trifluoromethyl)styryl)oxazole: This compound is similar but has a methyl group instead of a carboxylic acid group.
Uniqueness
2-(4-(Trifluoromethyl)styryl)oxazole-4-carboxylic acid is unique due to the presence of both the trifluoromethyl and styryl groups, which confer distinct chemical properties and potential biological activities. The combination of these groups enhances the compound’s stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H8F3NO3 |
|---|---|
Molekulargewicht |
283.20 g/mol |
IUPAC-Name |
2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-4-1-8(2-5-9)3-6-11-17-10(7-20-11)12(18)19/h1-7H,(H,18,19)/b6-3+ |
InChI-Schlüssel |
QOFYIBPWKHJYKM-ZZXKWVIFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=NC(=CO2)C(=O)O)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=NC(=CO2)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


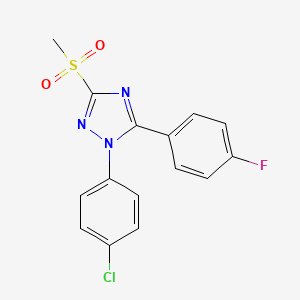
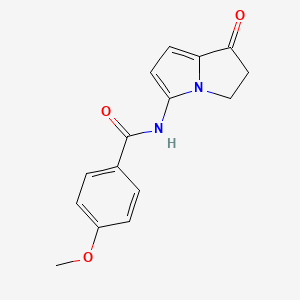


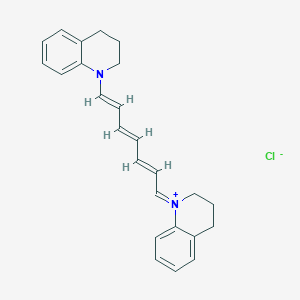
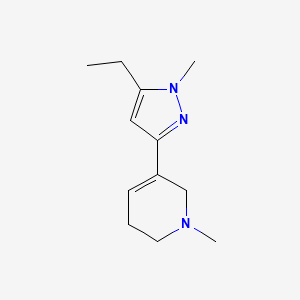
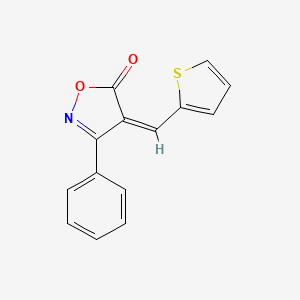
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B12885243.png)
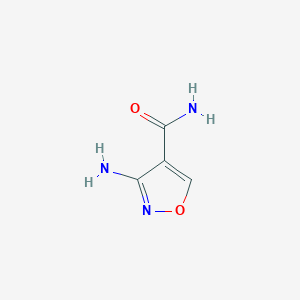
![3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12885251.png)
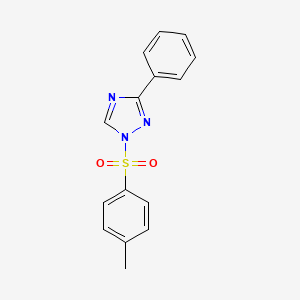
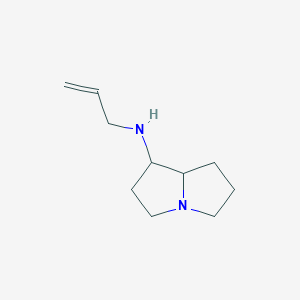

![6-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarbonitrile](/img/structure/B12885282.png)
